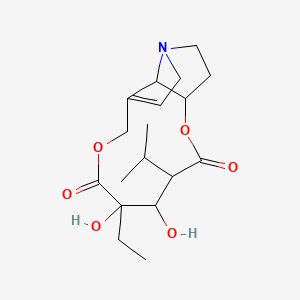

![molecular formula C10H10N2O2 B12104239 N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide](/img/structure/B12104239.png)

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide is a complex organic compound with the molecular formula C10H10N2O2. This compound is notable for its unique bicyclic structure, which includes both a methoxy and a methyl group attached to a nitrogen atom. The compound’s structure and properties make it of interest in various fields of scientific research, including chemistry, biology, and medicine .

Métodos De Preparación

The synthesis of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide can be achieved through a multi-step reaction sequence. One common method involves the use of terminal aryl alkynes as starting materials. The synthesis proceeds through a head-to-tail homocoupling of the terminal alkyne, followed by a zipper annulation of the resulting gem-enyne. This process is catalyzed by a rhodium (I) complex with a flexible NHC-based pincer ligand . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available for various applications .

Análisis De Reacciones Químicas

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include rhodium complexes, which facilitate the transformation of the compound through various catalytic steps . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original bicyclic structure.

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial and anticancer activities. For example, analogues of this compound have shown excellent antibacterial activity comparable to standard drugs like ampicillin and have demonstrated potential anticancer activity against HeLa cells . Additionally, the compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction mechanisms and catalytic processes .

Mecanismo De Acción

The mechanism of action of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial and anticancer applications, the compound is believed to inhibit β-tubulin, a protein involved in cell division. This inhibition disrupts the normal function of the cells, leading to their death . The compound’s ability to interconvert between different coordination modes also plays a crucial role in its catalytic activity .

Comparación Con Compuestos Similares

N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide can be compared with other similar compounds, such as 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues. These compounds share a similar bicyclic structure but differ in their functional groups and specific properties.

Propiedades

Fórmula molecular |

C10H10N2O2 |

|---|---|

Peso molecular |

190.20 g/mol |

Nombre IUPAC |

N-methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide |

InChI |

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 |

Clave InChI |

ORCXTPADSFQPHM-UHFFFAOYSA-N |

SMILES canónico |

CN(C(=O)C1=NC2=CC=CC=C21)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)

![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)

![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)

![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B12104207.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104213.png)

![N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B12104224.png)

![N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide](/img/structure/B12104227.png)